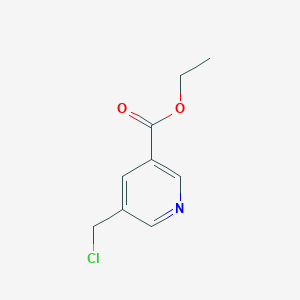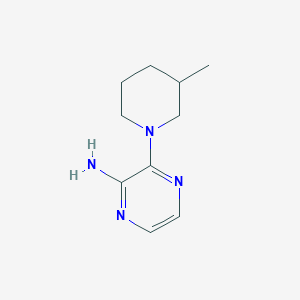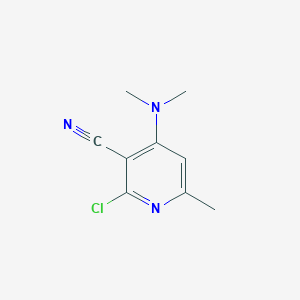
Ethyl 5-(chloromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(chloromethyl)nicotinate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nicotinic acid, featuring an ethyl ester group and a chloromethyl substituent on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 5-(chloromethyl)nicotinate can be synthesized through the chloromethylation of ethyl nicotinate. The reaction typically involves the use of formaldehyde and hydrochloric acid as chloromethylating agents. The process is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines and thiols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloromethyl group can produce methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- Substituted nicotinates
- Carboxylic acids
- Alcohols
- Methyl derivatives
Applications De Recherche Scientifique
Ethyl 5-(chloromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting nicotinic receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
Ethyl 5-(chloromethyl)nicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl nicotinate: Similar ester functionality but different alkyl group, affecting its physical and chemical properties.
Chromium nicotinate: Contains a metal ion, leading to distinct pharmacological and biochemical properties.
Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate for the synthesis of various substituted derivatives. Its ability to undergo diverse chemical reactions enhances its utility in organic synthesis and pharmaceutical research.
Comparaison Avec Des Composés Similaires
- Ethyl nicotinate
- Methyl nicotinate
- Chromium nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
This comprehensive overview highlights the significance of ethyl 5-(chloromethyl)nicotinate in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development.
Propriétés
Numéro CAS |
1391986-90-5 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
ethyl 5-(chloromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3 |
Clé InChI |
NYTDTJGQDNQIDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)






![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
